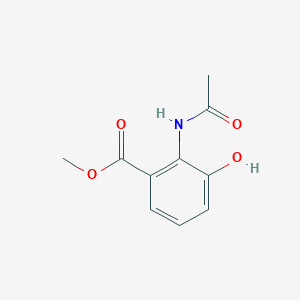

Methyl 2-acetamido-3-hydroxybenzoate

Descripción general

Descripción

Methyl 2-acetamido-3-hydroxybenzoate, also known as N-acetyl-3-hydroxyanthranilic acid methyl ester, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the acylation of 3-hydroxyanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 2-acetamido-3-hydroxybenzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.

Medicine: Research explores its potential as a non-steroidal anti-inflammatory drug (NSAID) derivative with analgesic properties.

Industry: It is utilized in the production of herbicides and other agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparación Con Compuestos Similares

Methyl 2-acetamido-3-hydroxybenzoate can be compared with other similar compounds such as:

Methyl 3-hydroxybenzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological activity.

Methyl 2-acetamido-4-hydroxybenzoate: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

Methyl 2-acetamido-3-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetamido Group : Enhances solubility and biological activity.

- Hydroxyl Group : Contributes to its interaction with biological targets.

The compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes, particularly COX-2. This interaction leads to:

- Inhibition of Inflammatory Pathways : By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.

- Analgesic Effects : The compound has shown potential in alleviating pain through its anti-inflammatory properties.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound can serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated its efficacy in reducing inflammation and pain in various animal models. For instance:

- In Vivo Studies : The compound was tested using acetic acid-induced writhing tests in mice, showing significant reductions in pain behavior compared to control groups .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Research findings include:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | COX-2 Inhibition | Antimicrobial Activity | Analgesic Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl 3-hydroxybenzoate | Low | Low | Minimal |

| Methyl 2-acetamido-4-hydroxybenzoate | Moderate | Moderate | Moderate |

Study 1: Analgesic Efficacy

In a study conducted to evaluate the analgesic properties of this compound, it was found that at doses of 20 mg/kg and 50 mg/kg, the compound significantly reduced nociceptive behavior in mice during both inflammatory and neurogenic phases . This study supports the potential use of this compound as an effective analgesic agent.

Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing derivatives from this compound, assessing their antimicrobial efficacy. Results indicated that several derivatives displayed potent activity against resistant bacterial strains, highlighting their potential for therapeutic applications in treating infections .

Propiedades

IUPAC Name |

methyl 2-acetamido-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQWWVFTDMWMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.